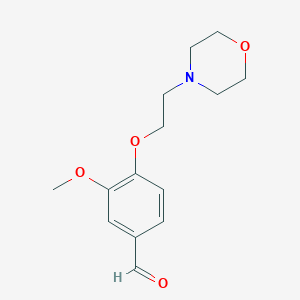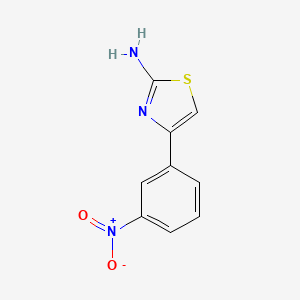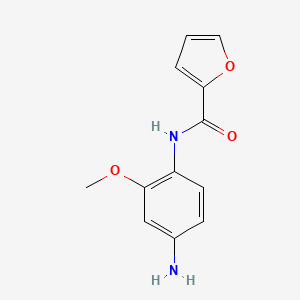
4,6-二甲基嘧啶-2-基硫脲
描述
4,6-Dimethylpyrimidin-2-ylthiourea and its derivatives are a class of compounds that have been synthesized and characterized for various applications, including their potential use in pharmaceuticals and as herbicides. These compounds are characterized by the presence of a pyrimidine ring substituted with methyl groups and a thiourea moiety. The research on these compounds encompasses their preparation, crystal structure analysis, theoretical calculations, and evaluation of their biological activities.
Synthesis Analysis
The synthesis of these compounds typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with different reagents. For instance, potassium thiocyanate and methyl chloroformate were used in ethyl acetate to synthesize derivatives like 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester and 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester . Other synthetic routes include the reaction of 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines and the multi-step synthesis of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives .
Molecular Structure Analysis
X-ray diffraction techniques have been extensively used to determine the crystal structures of these compounds. For example, the crystal structure of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was found to belong to monoclinic symmetry with specific crystal parameters . Similarly, the structure of N'-(4,6-dimethoxy)-pyrimidin-2-yl]-N-[2-(2,4-dichlorophenoxypropionyl)]thiourea revealed a nearly planar arrangement of the thiourea moiety due to intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various reactions. For instance, the synthesis of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives involved oxidative cyclization to form fused heterocyclic compounds . Additionally, the interaction of these compounds with DNA has been studied, revealing that certain derivatives bind to the minor groove of DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various analytical techniques. Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry have been employed to elucidate the structures of synthesized compounds . Theoretical calculations, such as Density Functional Theory (DFT), have been used to investigate the electronic properties and atomic net charges of these molecules .
Biological Activities Analysis
The biological activities of these compounds have been evaluated in several studies. For example, a series of N-substituted-N'-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives exhibited a broad spectrum of antimicrobial activity, with some showing higher activity against fungi than bacteria . Another study reported good herbicidal activity against certain weed species for a novel thiourea derivative .
科学研究应用
癌症研究:SIRT2抑制
4,6-二甲基嘧啶-2-基硫脲: 衍生物已被确定为人类沉默信息调节因子 2 (SIRT2) 的有效抑制剂,SIRT2 是一种参与细胞周期调控、自噬和免疫反应的蛋白质。抑制 SIRT2 是癌症治疗的一种有希望的策略。特别是,一种衍生物表现出高效力,IC50 值为 42 nM,并证明了抑制人类乳腺癌细胞系 MCF-7 生长的能力 .
农业化学:植物生长刺激
4,6-二甲基嘧啶-2-基硫脲 的新型 S-取代衍生物表现出明显的植物生长促进活性。这一发现为开发旨在提高作物产量和改善粮食安全的新型农用化学品开辟了可能性 .
作用机制
Target of Action
It is known that the compound has been used as an insecticidal agent , suggesting that its targets may be specific to insects.
Mode of Action
It is known that the compound can act as a nucleophile, attacking aldehyde carbon . This suggests that it may interact with its targets through nucleophilic attack, leading to changes in the target molecules.
Biochemical Pathways
Given its insecticidal activity , it is likely that the compound affects pathways critical to insect physiology and development.
Result of Action
It is known that the compound has insecticidal activity , suggesting that it may cause detrimental effects at the molecular and cellular levels in insects.
Action Environment
As an insecticidal agent , the compound’s action and efficacy may be influenced by factors such as the presence of insects, their life stage, and environmental conditions.
生化分析
Biochemical Properties
4,6-Dimethylpyrimidin-2-ylthiourea plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with human sirtuin 2 (SIRT2), an enzyme involved in various biological processes such as cell cycle regulation, autophagy, and immune responses . The compound acts as an inhibitor of SIRT2, which can lead to changes in the enzyme’s activity and subsequent effects on cellular functions. Additionally, 4,6-Dimethylpyrimidin-2-ylthiourea may interact with other biomolecules, including RNA and DNA, influencing their stability and function.
Cellular Effects
The effects of 4,6-Dimethylpyrimidin-2-ylthiourea on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of phosphodiesterase 4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent changes in cell signaling . This inhibition can result in reduced production of pro-inflammatory cytokines, thereby modulating immune responses. Furthermore, 4,6-Dimethylpyrimidin-2-ylthiourea has been found to affect gene expression by altering the acetylation status of histones, which can impact chromatin structure and gene transcription .
Molecular Mechanism
At the molecular level, 4,6-Dimethylpyrimidin-2-ylthiourea exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of SIRT2 by binding to its active site, thereby preventing the deacetylation of target proteins . This inhibition can lead to increased acetylation of α-tubulin, affecting microtubule stability and cellular dynamics. Additionally, the compound may act as a nucleophile in biochemical reactions, participating in the formation of covalent bonds with other molecules . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 4,6-Dimethylpyrimidin-2-ylthiourea in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist for extended periods, indicating its potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of 4,6-Dimethylpyrimidin-2-ylthiourea vary with different dosages in animal models. At lower doses, the compound has been observed to modulate immune responses and reduce inflammation without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications. Additionally, the compound’s impact on metabolic parameters, such as glucose and lipid levels, has been studied, revealing dose-dependent effects on these pathways .
Metabolic Pathways
4,6-Dimethylpyrimidin-2-ylthiourea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase (LPL) and hormone-sensitive lipase (HSL), leading to changes in lipid storage and mobilization . Additionally, it can affect the metabolism of nucleotides and amino acids, influencing cellular energy production and biosynthesis . These interactions highlight the compound’s potential to modulate metabolic pathways and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4,6-Dimethylpyrimidin-2-ylthiourea within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution within the body . Once inside the cells, 4,6-Dimethylpyrimidin-2-ylthiourea can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes .
Subcellular Localization
The subcellular localization of 4,6-Dimethylpyrimidin-2-ylthiourea is essential for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can facilitate its transport to the nucleus, where it can interact with DNA and histones to modulate gene expression . Additionally, the compound’s localization in the mitochondria can impact cellular energy production and apoptosis .
属性
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVSCCSCURRUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353657 | |
| Record name | 4,6-dimethylpyrimidin-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
88067-09-8 | |
| Record name | 4,6-dimethylpyrimidin-2-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)


![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)
